molecular formula C14H16N4O2 B2927903 (1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone CAS No. 2034481-40-6

(1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone

Cat. No. B2927903
CAS RN: 2034481-40-6
M. Wt: 272.308
InChI Key: GAQOAFKTBDFVHE-UHFFFAOYSA-N
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Description

The compound “(1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone” is a complex organic molecule that contains a 1,2,3-triazole ring and an azetidine ring. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The azetidine ring is a four-membered ring with one nitrogen atom and three carbon atoms .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds similar to (1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone have been explored in various studies, focusing on their potential applications in medicinal chemistry and materials science. For instance, the development of new synthetic methodologies for triazole and azetidinone derivatives reveals their importance in creating novel compounds with potential therapeutic applications. These compounds are synthesized through processes that involve cycloaddition reactions, highlighting the versatility of triazoles and azetidinones as building blocks in organic synthesis (Ozcubukcu et al., 2009).

Antimicrobial and Anticancer Properties

The exploration of the biological activities of triazole and azetidinone derivatives has shown promising results, particularly in antimicrobial and anticancer research. Novel benzofuran-based 1,2,3-triazoles, for example, have demonstrated significant antimicrobial activity, suggesting their potential as leads for the development of new antibacterial agents (Sunitha et al., 2017). Furthermore, aziridine-1,2,3-triazole hybrid derivatives have been evaluated for their anticancer activity, with some compounds showing high efficiency against human leukemia and hepatoma cells, indicating their potential as anticancer agents (Dong et al., 2017).

Catalytic Applications

The catalytic applications of triazolyl derivatives, particularly in accelerating cycloaddition reactions, have been studied. A tris(triazolyl)methanol-Cu(I) structure has been identified as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, offering a robust method for synthesizing triazole-containing compounds under mild conditions. This highlights the role of triazole derivatives in facilitating organic transformations, crucial for the synthesis of complex molecules in pharmaceutical and materials chemistry (Ozcubukcu et al., 2009).

Future Directions

The future research directions for this compound could involve studying its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. Further studies could also investigate its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

(1-methyltriazol-4-yl)-[3-(phenoxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-17-9-13(15-16-17)14(19)18-7-11(8-18)10-20-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQOAFKTBDFVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CC(C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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